2-methoxy-2,3-dihydro-1H-inden-1-amine
Description
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-methoxy-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13NO/c1-12-9-6-7-4-2-3-5-8(7)10(9)11/h2-5,9-10H,6,11H2,1H3 |
InChI Key |
IGDBSYLULISNJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2=CC=CC=C2C1N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an indene scaffold, which is known for its versatility in organic synthesis and biological activity. The synthesis of 2-methoxy-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic synthesis techniques. One common method includes the alkylation of aniline derivatives with activated indanol derivatives under acidic conditions. For instance, the reaction can utilize p-toluenesulfonic acid as a catalyst to achieve satisfactory yields .
Synthesis Overview
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Alkylation | Aniline + Indanol Derivative | Acidic medium (p-TSA) | Varies (up to 78%) |
| 2 | Cyclization | Precursors (hydrazones/oximes) | Varies | Not specified |
Biological Activities
Research indicates that compounds related to this compound exhibit significant biological activities, particularly in antiviral and anticancer research.
Antiviral Properties
Studies have shown that derivatives of this compound can inhibit viral replication. For example, a related compound demonstrated efficacy against the Chikungunya virus by targeting specific viral proteins involved in the replication process. This suggests that the unique structure of this compound may enhance its interaction with biological targets, making it a promising candidate for antiviral drug development.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have reported that certain derivatives exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The selectivity index indicates that some derivatives are significantly more effective against tumor cells than normal cells .
Future Research Directions
Given its promising biological activities, further research is warranted to explore:
- Optimization of Synthesis : Developing more efficient synthetic routes could enhance yield and purity.
- Structure-Activity Relationship Studies : Investigating how modifications to the chemical structure affect biological activity will help identify more potent derivatives.
- Clinical Trials : Conducting preclinical and clinical trials to evaluate safety and efficacy in humans.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
The pharmacological and physicochemical properties of dihydroinden-1-amine derivatives are highly sensitive to substituent positions and functional groups. Key analogues include:
Table 1: Structural and Functional Comparison
Key Observations :
- Amine Substitution : Primary amines (e.g., indatraline) exhibit transporter inhibition, while N-methylated analogues (e.g., CID 431987) may reduce polarity, affecting blood-brain barrier penetration .
Pharmacologically Active Analogues
Ladostigil Fragment
The N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine moiety in ladostigil combines MAO-A/B inhibition (from rasagiline) with cholinesterase inhibition, demonstrating dual activity in neurodegenerative disease models . Unlike the target compound, the propargyl group enhances MAO-B selectivity, highlighting the impact of N-substituents on enzyme targeting.
Urea/Thiourea Derivatives
Reaction of 2,3-dihydro-1H-inden-1-amine with aryl isocyanates/isothiocyanates yields derivatives with antioxidant (DPPH/NO scavenging) and anticancer activity. For example, 4-bromo-phenyl urea (IC₅₀ = 8.2 μM) outperformed reference compounds in silico against aromatase . The absence of a methoxy group in these derivatives suggests that electron-withdrawing substituents (e.g., bromo) enhance radical scavenging.
Chalcone-Derived Aminoindanes
Novel 2-arylidene-2,3-dihydro-1H-inden-1-amine compounds synthesized from chalcones exhibit antiproliferative and antimicrobial activities. The α,β-unsaturated ketone moiety in chalcones contributes to reactivity, whereas methoxy-substituted aminoindanes may prioritize CNS activity due to reduced electrophilicity .
Preparation Methods
Key Reaction Scheme
The most common route involves the reduction of 2-methoxy-2,3-dihydro-1H-inden-1-one oxime (III). The oxime is synthesized via condensation of 2-methoxy-1-indanone with hydroxylamine under basic conditions.
Alumino Nickel Catalysis
In CN101062897A , the oxime (III) is reduced using alumino nickel (40–50% Ni content) in ethanol/NaOH at 50–55°C. This method avoids high-pressure hydrogenation, achieving yields of 65–70%.
-
Conditions : Ethanol (40 mL/g substrate), 20% NaOH, 9-hour reaction.
-
Workup : Filtration, solvent removal, and extraction with dichloromethane.
Titanium Chloride/Ammonia Reduction
An alternative employs TiCl3 in ammonia, yielding the amine via a Meerwein-Ponndorf-Verley mechanism. This method is less favored industrially due to handling challenges.
One-Pot Tandem Reactions
Oxime Formation and Reduction
EP3354649B1 and WO2017063509A1 describe a "telescoped" process combining oxime synthesis and reduction in one reactor:
-
Oxime Synthesis : 2-Methoxy-1-indanone reacts with hydroxylamine hydrochloride in ethanol/NaOH.
-
Reduction : Alumino nickel is added directly without isolating the oxime.
-
Yield : 80–85% (hydrochloride salt after recrystallization).
-
Advantage : Reduces production time by 30% compared to stepwise methods.
Asymmetric Synthesis for Enantiomeric Control
Q & A
Q. Advanced Research Focus
Parallel Synthesis : Generate analogs with varied substituents (e.g., 5-F, 7-MeO) .
High-Throughput Screening (HTS) : Test inhibition of MAO isoforms.
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to targets .
How are enantiomers separated and quantified in complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
